2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]-
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Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]- is a heterocyclic compound that contains both an imidazole ring and a thione group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]- typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with 1,3-dihydro-2H-imidazole-2-thione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione
- 1-[(4-Nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione
- 1-[(4-Methoxy-3-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]- is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
101913-05-7 |
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Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
3-[(4-methoxy-3-nitrophenyl)methyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-3-2-8(6-9(10)14(15)16)7-13-5-4-12-11(13)18/h2-6H,7H2,1H3,(H,12,18) |
InChI Key |
LUOTUQKLZKNXKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CNC2=S)[N+](=O)[O-] |
Origin of Product |
United States |
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